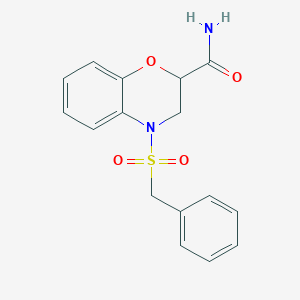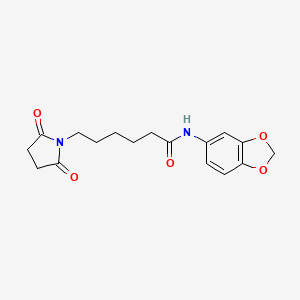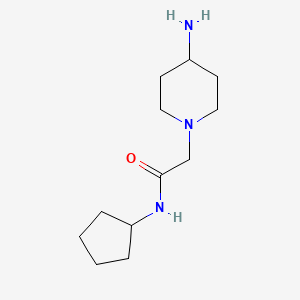![molecular formula C22H25N5O2 B4854849 N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4854849.png)
N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide
描述
N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, commonly known as MPTP, is a synthetic compound that has been extensively used in scientific research to study Parkinson's disease (PD). PD is a neurodegenerative disorder that affects millions of people worldwide, and MPTP has been found to induce PD-like symptoms in animal models, making it a valuable tool for studying the disease.
作用机制
MPTP is converted to 1-methyl-4-phenylpyridinium ion (MPP+), which is selectively taken up by dopaminergic neurons and accumulates in their mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which is associated with N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide. It also leads to the formation of Lewy bodies, which are protein aggregates that are commonly found in the brains of N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide patients. MPTP has also been found to induce oxidative stress, inflammation, and mitochondrial dysfunction.
实验室实验的优点和局限性
MPTP has several advantages for studying N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, including its ability to selectively destroy dopaminergic neurons, its ability to induce N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide-like symptoms in animal models, and its relatively low cost. However, MPTP has several limitations, including its toxicity, which makes it difficult to work with, and its inability to fully replicate the complex pathology of N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide.
未来方向
There are several future directions for MPTP research, including the development of new animal models that more closely resemble the human disease, the identification of new therapeutic targets for N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, and the development of new drugs that can protect against MPTP-induced neurotoxicity. Additionally, there is a need for more research on the long-term effects of MPTP exposure and its potential role in the development of N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide in humans.
Conclusion:
MPTP is a valuable tool for studying N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide and has been extensively used in scientific research. Its ability to selectively destroy dopaminergic neurons and induce N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide-like symptoms in animal models has made it an ideal tool for studying the disease. However, its toxicity and limitations must be taken into consideration when using it in lab experiments. Future research on MPTP will continue to shed light on the complex pathology of N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide and may lead to the development of new therapies for the disease.
科学研究应用
MPTP has been extensively used in scientific research to study N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide. It is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain, which is a hallmark of N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide. Animal models treated with MPTP exhibit N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide-like symptoms, including tremors, rigidity, and bradykinesia, making it an ideal tool for studying the disease.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-22(23-12-7-13-26-14-16-29-17-15-26)20-24-21(18-8-3-1-4-9-18)27(25-20)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSNBRIMGIZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide](/img/structure/B4854780.png)

![3-allyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854800.png)

![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4854808.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]hexanamide](/img/structure/B4854819.png)
![2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4854822.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4854836.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854860.png)